molecular formula C22H24FN5O2 B2692533 N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 898432-13-8

N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2692533
CAS No.: 898432-13-8
M. Wt: 409.465
InChI Key: QXTKSASYAKJALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic organic compound provided for research and development purposes. This oxalamide derivative has the molecular formula C22H24FN5O2 and a molecular weight of 409.5 g/mol . Its structure incorporates several pharmacologically relevant features, including a 2-cyanophenyl group, a 4-fluorophenyl ring, and a 4-methylpiperazine moiety, which are commonly found in compounds with biological activity. While the specific biological profile and mechanism of action for this exact compound are not fully detailed in the literature, its complex structure makes it a valuable chemical intermediate or a potential lead compound in medicinal chemistry research. Oxalamide derivatives, in general, are a subject of interest in scientific discovery, with related compounds being explored for various applications, such as antifungal agents . Researchers can utilize this compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, or as a building block in the synthesis of more complex molecules. The product is strictly for non-human, non-therapeutic research. It is not intended for diagnostic, therapeutic, or any other human use. For further technical details, including pricing, availability, and custom synthesis inquiries, please contact us. CAS Number: 898432-13-8 .

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O2/c1-27-10-12-28(13-11-27)20(16-6-8-18(23)9-7-16)15-25-21(29)22(30)26-19-5-3-2-4-17(19)14-24/h2-9,20H,10-13,15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTKSASYAKJALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H24FN5O2
  • Molecular Weight : 409.5 g/mol
  • CAS Number : 898432-13-8

Table 1 summarizes the key chemical properties of the compound:

PropertyValue
Molecular FormulaC22H24FN5O2
Molecular Weight409.5 g/mol
CAS Number898432-13-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the cyanophenyl intermediate : The initial step involves reacting appropriate precursors to form the cyanophenyl moiety.
  • Oxalamide formation : The final step involves coupling the cyanophenyl intermediate with the piperazine derivative using oxalyl chloride under controlled conditions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It has been studied for potential inhibitory effects on various enzymes, which could lead to therapeutic applications in diseases where enzyme modulation is beneficial.
  • Receptor Binding : The compound may bind to specific receptors, altering signaling pathways involved in cellular functions.

Research Findings

Several studies have investigated the biological activity of similar oxalamide compounds, providing insights into their potential therapeutic roles. For instance:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may exhibit similar properties.
    • A study on related compounds indicated significant cytotoxic effects against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
  • Anti-inflammatory Effects : Related oxalamides have been explored for their anti-inflammatory properties, indicating that this compound may also possess similar effects due to its structural characteristics .

Case Study 1: Anticancer Activity Evaluation

In a study published in 2021, researchers synthesized a series of oxalamides and evaluated their anticancer activities against human cancer cell lines. The results indicated that modifications in the piperazine moiety significantly influenced the cytotoxicity of the compounds. The study concluded that further exploration of this compound could yield valuable insights into its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition Studies

Another study focused on evaluating the enzyme inhibition potential of oxalamide derivatives. The findings suggested that specific functional groups within the oxalamide structure enhance binding affinity to target enzymes, leading to effective inhibition. This underscores the need for detailed investigations into this compound for its potential therapeutic applications .

Comparison with Similar Compounds

Flavoring Agents: S336 and S5456

  • S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Structure: Differs in N1 (dimethoxybenzyl) and N2 (pyridinylethyl) substituents. Function: Acts as a potent umami agonist with regulatory approval (FEMA 4233) . Safety: NOEL of 100 mg/kg bw/day in rats, indicating low toxicity . Metabolism: Hydrolyzed via high-capacity pathways, minimizing health risks .

Comparison: The target compound’s 2-cyanophenyl and methylpiperazine groups likely reduce flavor-enhancing properties but may enhance receptor binding for therapeutic applications.

Enzyme-Targeting Derivatives (Compounds 19–23)

Compound N1 Substituent N2 Substituent Yield (%) Key Features
19 2-Bromophenyl 4-Methoxyphenethyl 30 Bromine enhances steric bulk
20 3-Chlorophenyl 4-Methoxyphenethyl 33 Chlorine for electronic modulation
22 3-Cyanophenyl 4-Methoxyphenethyl 23 Cyanide as a strong electron-withdrawer
23 3-Chloro-5-fluorophenyl 4-Methoxyphenethyl 33 Dual halogenation for enhanced binding

Comparison :

  • The 4-methylpiperazine at N2 may improve solubility and basicity compared to the methoxyphenethyl group in 19–23, which could influence pharmacokinetics .

Antiviral Agent: BNM-III-170

  • Structure: N1-(4-chloro-3-fluorophenyl)-N2-(dihydroindenyl-guanidinomethyl)oxalamide .
  • Application : Enhances vaccine efficacy via CD4-mimetic interactions.
  • Synthesis: Derived from 5-bromo-1-indanone, emphasizing bulky aromatic groups.

Comparison : The target compound lacks the indenyl-guanidine moiety but shares fluorophenyl and oxalamide features. Its methylpiperazine may enable CNS penetration, unlike BNM-III-170’s vaccine-specific design.

Regorafenib Analogs (1c, 2c, 3c)

  • 1c : Features trifluoromethyl and fluoro groups, with a pyridinyl-oxy moiety .
  • 2c/3c : Incorporate ferrocenyl groups for redox activity .
  • Physical Data : Melting points >260°C, distinct IR/NMR profiles due to fluorinated and heterocyclic substituents .

Comparison : The target compound’s methylpiperazine provides a nitrogen-rich environment absent in Regorafenib analogs, which may influence metabolic stability and target selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.